molecular formula C12H11NO2 B1330848 Ethyl quinoline-2-carboxylate CAS No. 4491-33-2

Ethyl quinoline-2-carboxylate

Cat. No. B1330848
CAS RN: 4491-33-2
M. Wt: 201.22 g/mol
InChI Key: PWOYTBYNBYNZCO-UHFFFAOYSA-N
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Patent
US05324725

Procedure details

29.89 g of quinoline-2-carboxylic acid were heated under reflux for 51/2 hours in 450 ml of ethanol with the addition of 3.5 ml of sulfuric acid. The reaction mixture was worked up by evaporating it, taking up the residue in water and extracting the mixture with dichloromethane. The organic phase was washed with aqueous sodium bicarbonate solution and then with water until neutral, dried and evaporated. 32.23 g of crude ethyl quinoline-2-carboxylate were obtained as a green oil.
Quantity
29.89 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([OH:13])=[O:12].S(=O)(=O)(O)O.[CH2:19](O)[CH3:20]>>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([O:13][CH2:19][CH3:20])=[O:12]

Inputs

Step One
Name
Quantity
29.89 g
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
450 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by evaporating it
EXTRACTION
Type
EXTRACTION
Details
extracting the mixture with dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water until neutral, dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 32.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.